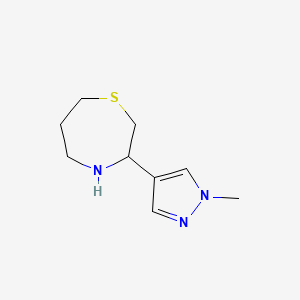
3-(4-氟苯氧基)-N-(吡啶-2-基甲基)丙烷-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide" is a member of the sulfonamide family, which is known for its diverse biological activities, including antitumor properties. Sulfonamides are a group of compounds that have been extensively studied for their potential use in various medical applications, such as cancer treatment .
Synthesis Analysis
The synthesis of sulfonamide compounds can involve multiple steps and various starting materials. For instance, the synthesis of related fluorinated surfactants, such as 9-[4-(trifluoromethyl)phenoxy]nonane-1-sulfonate, includes a biodegradation test and characterization by mass spectrometry techniques . Similarly, the synthesis of poly(amide-imide)s based on phenoxy propane derivatives involves a multi-step reaction, starting from nitrophenol and dibromo propane, followed by reduction and polycondensation reactions . These methods could provide insights into the synthesis of the compound , although the exact synthesis route for "3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide" is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of sulfonamides is crucial for their biological activity. For example, the structure and gene expression relationship study of antitumor sulfonamides has shown that the pharmacophore structure is essential for the drug's activity against cancer cell lines . The molecular structure of "3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide" likely includes a fluorophenoxy group and a pyridinylmethyl moiety, which could contribute to its potential biological activities.
Chemical Reactions Analysis
Sulfonamides can undergo various chemical reactions. The biotransformation of fluorinated surfactants, for example, starts with hydroxylation followed by oxidation and scission of the molecule . In the context of catalysis, graphene oxide anchored sulfonic acid has been used to catalyze the synthesis of pyrazolo[3,4-b]pyridine derivatives . These reactions demonstrate the reactivity of sulfonamide compounds and their potential for chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be influenced by their molecular structure. For instance, the introduction of a fluorophenoxy group can affect the compound's hydrophobicity and its interaction with biological targets . The solubility and thermal stability of sulfonamide derivatives, such as poly(amide-imide)s, have been characterized by solubility tests and thermogravimetric analysis . These properties are important for the practical application of the compound in a biological or industrial context.
科学研究应用
合成和抗菌评价
Fadda 等人 (2016) 的一项研究描述了新型功能化 N-磺酸盐的合成,包括具有吡啶基官能团的衍生物。这些化合物被评估了其抗菌和抗真菌活性,结果表明某些磺酸盐对革兰氏阳性菌和革兰氏阴性菌以及真菌表现出高活性,表明在抗菌治疗中具有潜在应用 (Fadda, El-Mekawy, & AbdelAal, 2016).
燃料电池质子交换膜
Kim、Robertson 和 Guiver (2008) 的研究重点是开发用于燃料电池中质子交换膜的梳状磺化聚(亚芳基醚砜)共聚物。这些材料表现出高质子电导率和热稳定性,使其适用于能源相关应用 (Kim, Robertson, & Guiver, 2008).
燃料电池应用的磺化嵌段共聚物
Bae、Miyatake 和 Watanabe (2009) 合成了含有芴基团的磺化聚(亚芳基醚砜)嵌段共聚物。这些材料表现出优异的质子电导率和机械性能,表明它们在燃料电池膜中具有潜在用途 (Bae, Miyatake, & Watanabe, 2009).
新型聚(酰胺-酰亚胺)及其性质
Faghihi、Shabanian 和 Valikhani (2011) 使用包含苯氧基和磺酰胺基团的单体开发了新型聚(酰胺-酰亚胺),提供了对高性能聚合物的合成和性能的见解,这些聚合物在各个工业领域具有潜在应用 (Faghihi, Shabanian, & Valikhani, 2011).
涉及磺酰胺的交叉偶联反应
韩 (2010) 的一项研究探讨了在碘化铜 (I) 的催化下,3-溴吡啶与各种磺酰胺之间的交叉偶联反应。这项研究突出了磺酰胺衍生物的化学反应性,可能导致开发新的药物和材料 (Han, 2010).
属性
IUPAC Name |
3-(4-fluorophenoxy)-N-(pyridin-2-ylmethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3S/c16-13-5-7-15(8-6-13)21-10-3-11-22(19,20)18-12-14-4-1-2-9-17-14/h1-2,4-9,18H,3,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXQRAICHXXIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)
![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)



![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)